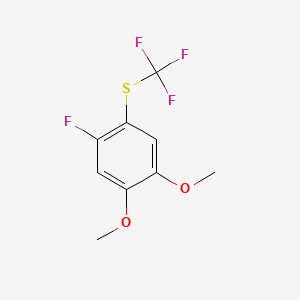

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene

Description

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two methoxy groups (positions 1 and 2), a fluorine atom (position 4), and a trifluoromethylthio (SCF₃) group (position 5). This combination of electron-donating (methoxy) and electron-withdrawing (F, SCF₃) groups confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethylthio group, in particular, is known for its high lipophilicity and metabolic stability, which can enhance membrane permeability and bioavailability .

Properties

Molecular Formula |

C9H8F4O2S |

|---|---|

Molecular Weight |

256.22 g/mol |

IUPAC Name |

1-fluoro-4,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F4O2S/c1-14-6-3-5(10)8(4-7(6)15-2)16-9(11,12)13/h3-4H,1-2H3 |

InChI Key |

LXWCQWWZEDSNFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1OC)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a pre-functionalized benzene ring. One common method includes the reaction of 1,2-dimethoxy-4-fluorobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethylthio groups.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the fluoro and trifluoromethylthio groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Products include derivatives with different nucleophiles replacing the fluoro or trifluoromethylthio groups.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include partially or fully reduced derivatives of the original compound.

Scientific Research Applications

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and van der Waals interactions, while the methoxy and fluoro groups can influence the compound’s electronic properties. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The compound’s electronic profile is influenced by substituent positioning and type. Key comparisons include:

*Estimated using fragment-based methods due to lack of experimental data.

- Trifluoromethylthio (SCF₃) vs.

- Fluorine Positioning : Fluorine at position 4 (meta to SCF₃) may reduce ring electron density more effectively than para-substituted fluorine in analogs, influencing reactivity in electrophilic substitutions .

Biological Activity

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene (CAS Number: 1806391-65-0) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique molecular structure, characterized by the presence of fluorine and trifluoromethylthio groups, suggests potential biological activities that warrant investigation.

- Molecular Formula : CHFOS

- Molecular Weight : 256.22 g/mol

- Synonyms : Benzene, 1-fluoro-4,5-dimethoxy-2-[(trifluoromethyl)thio]-

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an inhibitor in various pathways, particularly in cancer treatment. The compound has been studied for its effects on fibroblast growth factor receptors (FGFR), which are critical in tumor growth and metastasis.

Inhibition of FGFR

A study highlighted the compound's role as a potent FGFR inhibitor, showing significant antiproliferative effects on various cancer cell lines. The enzymatic IC values were reported in the picomolar range, indicating strong inhibition capability. This suggests that modifications to the dimethoxybenzene ring can enhance its metabolic stability and biological activity .

Case Study 1: Antiproliferative Activity

In vitro studies demonstrated that compounds similar to this compound exhibited high antiproliferative activity against non-small cell lung cancer (NSCLC) cells. The results indicated that smaller substituents on the benzene ring correlated with higher cellular activity, while increased hydrophilicity reduced membrane permeability and activity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC (nM) | Cell Line Tested |

|---|---|---|

| 1 | 0.4 | NSCLC |

| 2 | 0.8 | KG1 |

| 3 | 1.2 | MCF7 |

Case Study 2: Metabolic Stability

Further optimization studies focused on enhancing metabolic stability through structural modifications. The addition of fluorine atoms was found to reduce electron density on the dimethoxybenzene moiety, leading to improved inhibitory activity against FGFR while maintaining lower metabolic liability .

Pharmacokinetic Properties

Pharmacokinetic evaluations have shown that compounds with similar structures exhibit favorable properties for oral bioavailability and tissue distribution. For instance, compound 35 from related studies demonstrated low inhibition ratios for several cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.